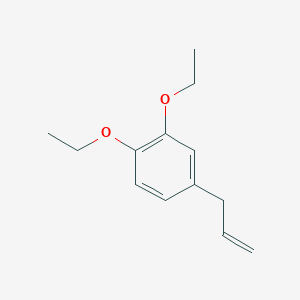methanone CAS No. 83938-73-2](/img/structure/B13636207.png)
[4-Hydroxy-3-(propan-2-yl)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(propan-2-yl)phenylmethanone: is a chemical compound with a complex structure that includes a hydroxy group, an isopropyl group, and a phenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(propan-2-yl)phenylmethanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and isopropyl bromide.
Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction mixture is heated to facilitate the substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-3-(propan-2-yl)phenylmethanone may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automation is used to ensure consistency and efficiency in the production process.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-Hydroxy-3-(propan-2-yl)phenylmethanone can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various halides, bases like potassium carbonate, solvents such as acetone or ethanol.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development:
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-3-(propan-2-yl)phenylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy group and the isopropyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
4-Hydroxyacetophenone: Shares the hydroxy group but lacks the isopropyl and phenyl groups.
Phenylmethanone: Contains the methanone core but lacks the hydroxy and isopropyl groups.
Uniqueness:
Structural Complexity: The presence of both hydroxy and isopropyl groups attached to the phenyl ring makes 4-Hydroxy-3-(propan-2-yl)phenylmethanone unique.
Chemical Properties:
This detailed article provides a comprehensive overview of 4-Hydroxy-3-(propan-2-yl)phenylmethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
83938-73-2 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
(4-hydroxy-3-propan-2-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H16O2/c1-11(2)14-10-13(8-9-15(14)17)16(18)12-6-4-3-5-7-12/h3-11,17H,1-2H3 |
Clave InChI |
HFUYEJGTOBMYQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


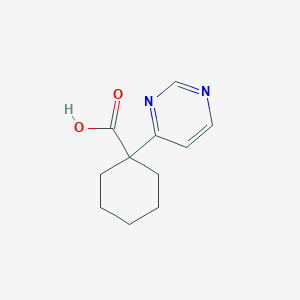

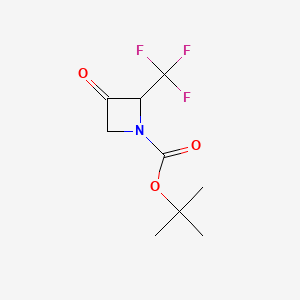
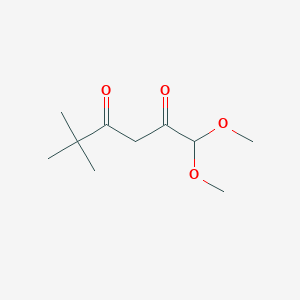
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
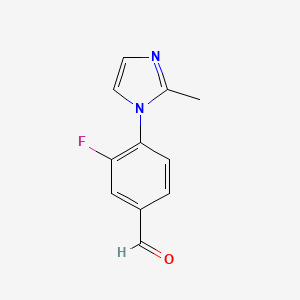

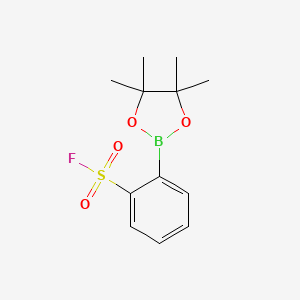

![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636198.png)
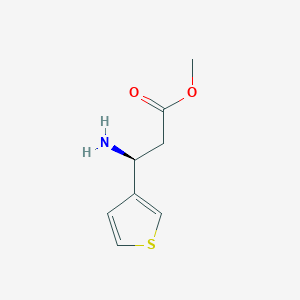
![1-[2-(2-Methoxyethanesulfonyl)ethyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636200.png)
